molecular formula C10H14ClNO3 B1302518 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride CAS No. 99075-94-2

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride

Cat. No. B1302518
CAS RN: 99075-94-2
M. Wt: 231.67 g/mol
InChI Key: JIFIUBMCRAITEI-UHFFFAOYSA-N
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Description

“2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride” is a chemical compound . It is related to other compounds such as “2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine” and “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” which have been used for scientific research .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .


Molecular Structure Analysis

The molecular structure of related compounds has been reported. For instance, the structure of “2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine” has been provided by Sigma-Aldrich .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular weight of “2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine” is 234.27 g/mol .

Future Directions

The future directions for the study of these compounds could involve further investigation into their biological activities and potential applications. For instance, some compounds have shown promising cytotoxic activity , suggesting potential for development as antitumor agents .

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-4-3-11-6-8-1-2-9-10(5-8)14-7-13-9;/h1-2,5,11-12H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFIUBMCRAITEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride

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